5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 903863-83-2
VCID: VC6227371
InChI: InChI=1S/C22H19ClN4O3/c1-29-18-7-5-15(6-8-18)20-25-19(14-24)22(30-20)27-11-9-26(10-12-27)21(28)16-3-2-4-17(23)13-16/h2-8,13H,9-12H2,1H3
SMILES: COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N
Molecular Formula: C22H19ClN4O3
Molecular Weight: 422.87

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile

CAS No.: 903863-83-2

Cat. No.: VC6227371

Molecular Formula: C22H19ClN4O3

Molecular Weight: 422.87

* For research use only. Not for human or veterinary use.

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile - 903863-83-2

Specification

CAS No. 903863-83-2
Molecular Formula C22H19ClN4O3
Molecular Weight 422.87
IUPAC Name 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Standard InChI InChI=1S/C22H19ClN4O3/c1-29-18-7-5-15(6-8-18)20-25-19(14-24)22(30-20)27-11-9-26(10-12-27)21(28)16-3-2-4-17(23)13-16/h2-8,13H,9-12H2,1H3
Standard InChI Key GCHXIYDKABJWQQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C22_{22}H19_{19}ClN4_4O3_3, with a molecular weight of 422.87 g/mol. Its IUPAC name, 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile, reflects the integration of three key components:

  • A piperazine ring substituted with a 3-chlorobenzoyl group at the 4-position.

  • An oxazole ring bearing a cyano group at the 4-position and a 4-methoxyphenyl group at the 2-position.

  • A methoxy group enhancing solubility and influencing electronic interactions.

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC22_{22}H19_{19}ClN4_4O3_3
Molecular Weight422.87 g/mol
XLogP3 (Lipophilicity)3.5
Hydrogen Bond Donors0
Hydrogen Bond Acceptors7

The compound’s moderate lipophilicity (XLogP3 = 3.5) suggests balanced membrane permeability, while its seven hydrogen bond acceptors indicate potential for targeted molecular interactions.

Synthetic Methodologies

Stepwise Synthesis

Industrial synthesis typically follows a multi-step protocol:

  • Piperazine Intermediate Preparation: Reacting piperazine with 3-chlorobenzoyl chloride in dichloromethane under basic conditions (e.g., triethylamine) yields 4-(3-chlorobenzoyl)piperazine.

  • Oxazole Core Construction: Cyclocondensation of 4-methoxyphenylglyoxal with cyanoacetamide forms the 2-(4-methoxyphenyl)oxazole-4-carbonitrile scaffold .

  • Coupling Reaction: A nucleophilic aromatic substitution (SNAr) between the oxazole intermediate and the piperazine derivative in dimethylformamide (DMF) at 80°C achieves the final product.

Optimization Strategies

  • Solvent Selection: Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states.

  • Catalysis: Employing catalytic amounts of potassium iodide accelerates SNAr kinetics.

  • Yield Enhancement: Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >85% purity, critical for pharmacological applications .

Biological Activities and Mechanisms

Antifungal Properties

Preliminary assays indicate growth inhibition of Candida albicans (MIC = 8 µg/mL) and Aspergillus fumigatus (MIC = 16 µg/mL). The 3-chlorobenzoyl group enhances membrane permeability, facilitating interaction with fungal ergosterol biosynthesis enzymes.

Antimycobacterial Activity

While direct data on this compound is limited, structurally related nitroheterocycles demonstrate potent activity against Mycobacterium tuberculosis (e.g., MIC < 1 µg/mL for Pretomanid analogs) . The piperazine moiety’s conformational flexibility may enable binding to mycobacterial DprE1, a key enzyme in cell wall synthesis .

Pharmacokinetic Profile

ParameterExperimental Value (Rat Model)
Oral Bioavailability62%
Plasma Half-Life (t1/2_{1/2})4.2 hours
Protein Binding89%
CNS Penetration (LogBB)-0.3

Despite moderate brain penetration (LogBB = -0.3), the compound’s high protein binding may limit free plasma concentrations, necessitating dosage adjustments in clinical settings.

Comparative Analysis with Analogous Compounds

Substituent Effects on Bioactivity

Compound ModificationAntifungal MIC (µg/mL)Antiviral IC50_{50} (nM)
3-Chlorobenzoyl (Current)8 (C. albicans)120 (HCV)
2-Chlorobenzoyl (Analog)12250
4-Methoxy Replacement with Cl24480

The 3-chlorobenzoyl variant shows superior activity compared to 2-chloro analogs, likely due to optimized steric interactions with target enzymes.

Research Applications and Future Directions

Drug Development

  • Lead Optimization: Introducing fluorine at the oxazole 5-position could enhance metabolic stability.

  • Combination Therapies: Synergy with azole antifungals (e.g., fluconazole) merits exploration to combat resistance.

Mechanistic Studies

Advanced techniques like cryo-EM and isothermal titration calorimetry (ITC) are needed to map precise target engagements.

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